molecular formula C13H15ClFN B2886017 1-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287330-91-8

1-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

Cat. No. B2886017
CAS RN: 2287330-91-8
M. Wt: 239.72
InChI Key: DKEBVXQTIQFTRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a structurally unique molecule with the molecular formula C13H15ClFN and a molecular weight of 239.72. It contains a bicyclo[1.1.1]pentane (BCP) core, which is a four-membered carbocycle with a bridging C(1)-C(3) bond . The BCP core is substituted with a 2-chloro-6-fluorophenyl group and a N-methylmethanamine group.


Synthesis Analysis

The synthesis of compounds containing a BCP core can involve strain-releasing reactions, which typically cleave the central, strained bond to deliver cyclobutanes or azetidines . For example, P-centered nucleophiles have been used to react with bicyclo[1.1.0]butanes for the synthesis of cyclobutyl phosphines .


Molecular Structure Analysis

The BCP core of the molecule is a four-membered carbocycle with a bridging C(1)-C(3) bond . This structure is highly strained, which allows it to participate in a range of strain-releasing reactions . The molecule also contains a 2-chloro-6-fluorophenyl group and a N-methylmethanamine group.


Chemical Reactions Analysis

Compounds containing a BCP core can participate in a range of strain-releasing reactions . These reactions typically cleave the central, strained bond to deliver cyclobutanes or azetidines . The BCP core can also react with P-centered nucleophiles to produce cyclobutyl phosphines .

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to note that this product is not intended for human or veterinary use and is for research use only.

Future Directions

There has been a resurgent interest in the chemistry of compounds containing a BCP core, driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . Future research could focus on exploring the diverse chemistry these compounds can access, their value as synthetic precursors to cyclobutanes and azetidines, and their potential applications .

properties

IUPAC Name

1-[3-(2-chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFN/c1-16-8-12-5-13(6-12,7-12)11-9(14)3-2-4-10(11)15/h2-4,16H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEBVXQTIQFTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC(C1)(C2)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine

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